molecular formula C19H23F2N7O2 B2662894 1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034358-20-6

1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2662894
M. Wt: 419.437
InChI Key: XMKBTSXULXNYOL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Stereoselective Synthesis and Chemical Properties

  • A study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting advanced chemical synthesis techniques and stereochemical determination. This process involves steps like stereospecific hydroboration, oxidation, and reduction, emphasizing the compound's significance in medicinal chemistry (Zecheng Chen et al., 2010).

Corrosion Inhibition

  • Mannich bases derived from similar compounds have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the compound's potential in materials science. The study investigates the efficiency of these inhibitors, their interaction with metal surfaces, and their dependence on molecular structure (M. Jeeva et al., 2015).

Coordination Chemistry

  • The compound's analogs have been used to explore unique coordination chemistry with copper (II), revealing the impact of molecular substitutions on bromination, magnetic properties, and the overall structure of the resulting complexes. This research contributes to the field of inorganic chemistry and materials science (Ishani Majumder et al., 2016).

Antifungal Activity

  • Novel indole-linked triazole derivatives containing elements of the compound have been synthesized and tested as antifungal agents, indicating the compound's relevance in developing new pharmaceuticals (Y. Na, 2010).

Safety And Hazards

This would involve studying the toxicity of the compound, its handling and storage procedures, and the precautions to be taken while working with it.


Future Directions

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properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N7O2/c20-13-4-3-5-14(21)16(13)25-19(29)22-12-15-23-17(27-6-1-2-7-27)26-18(24-15)28-8-10-30-11-9-28/h3-5H,1-2,6-12H2,(H2,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKBTSXULXNYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)NC3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

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